6-(4-Fluoro-phenoxy)hexanenitrile

Catalog No.
S8283159
CAS No.
M.F
C12H14FNO
M. Wt
207.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(4-Fluoro-phenoxy)hexanenitrile

Product Name

6-(4-Fluoro-phenoxy)hexanenitrile

IUPAC Name

6-(4-fluorophenoxy)hexanenitrile

Molecular Formula

C12H14FNO

Molecular Weight

207.24 g/mol

InChI

InChI=1S/C12H14FNO/c13-11-5-7-12(8-6-11)15-10-4-2-1-3-9-14/h5-8H,1-4,10H2

InChI Key

ZYCOMTRBDRMCFC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OCCCCCC#N)F

Canonical SMILES

C1=CC(=CC=C1OCCCCCC#N)F

6-(4-Fluoro-phenoxy)hexanenitrile is an organic compound with the molecular formula C12_{12}H14_{14}FNO. It features a fluoro-substituted phenoxy group attached to a hexanenitrile chain. The presence of the fluorine atom enhances its chemical reactivity and stability, making it a valuable compound in various scientific and industrial applications.

  • Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids. Common reagents for this reaction include potassium permanganate and hydrogen peroxide.
  • Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride or through catalytic hydrogenation.
  • Substitution: The fluoro group on the phenoxy ring can be substituted with other nucleophiles, facilitated by reagents like sodium methoxide or potassium tert-butoxide.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The biological activity of 6-(4-Fluoro-phenoxy)hexanenitrile is linked to its potential interactions with enzymes and receptors. The fluoro group may enhance binding affinity to specific molecular targets, while the nitrile group can participate in hydrogen bonding, influencing biochemical pathways. This makes it useful as a probe in biochemical assays and in the study of enzyme interactions.

The synthesis of 6-(4-Fluoro-phenoxy)hexanenitrile typically involves a nucleophilic substitution reaction between 4-fluorophenol and 6-bromohexanenitrile under basic conditions. The process generally employs potassium carbonate as a base in a solvent such as dimethylformamide at elevated temperatures. This method allows for effective displacement of the bromide ion by the phenoxide ion, leading to the formation of the desired compound.

Industrial Production

In industrial settings, similar synthetic routes are scaled up for higher yields and purity. Techniques such as continuous flow reactors may be utilized to enhance efficiency and ensure consistent quality throughout production.

6-(4-Fluoro-phenoxy)hexanenitrile has several notable applications:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Biology: The compound is used in enzyme interaction studies and biochemical assays.
  • Industry: It finds utility in producing specialty chemicals and materials, leveraging its unique chemical properties.

Several compounds share structural similarities with 6-(4-Fluoro-phenoxy)hexanenitrile, including:

  • 6-(3-Chloro-4-Fluoro-phenoxy)hexanenitrile
  • 6-(4-Methoxy-phenoxy)hexanenitrile
  • 6-(4-Bromo-phenoxy)hexanenitrile

Uniqueness

The uniqueness of 6-(4-Fluoro-phenoxy)hexanenitrile lies in its fluoro group, which significantly influences its reactivity and interactions compared to its chloro, methoxy, or bromo analogs. The presence of fluorine not only enhances stability but also increases binding affinity in biochemical applications, making it particularly valuable for research and development purposes.

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Exact Mass

207.105942232 g/mol

Monoisotopic Mass

207.105942232 g/mol

Heavy Atom Count

15

Dates

Last modified: 01-05-2024

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